molecular formula C26H25N5O4 B7691066 1-Benzyl-4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine

1-Benzyl-4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine

Cat. No.: B7691066
M. Wt: 471.5 g/mol
InChI Key: DJFZGSCCKLSAMN-UHFFFAOYSA-N
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Description

1-Benzyl-4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and a nitrophenyl group, which is further substituted with an oxadiazole ring and a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-Benzyl-4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Piperazine Ring Formation: The piperazine ring can be formed by the reaction of a suitable diamine with a dihaloalkane.

    Final Coupling: The final step involves the coupling of the benzyl group, the nitrophenyl group, and the oxadiazole ring with the piperazine ring under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-Benzyl-4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including its role as a ligand for various receptors and enzymes. It has shown promise in the development of new drugs for the treatment of diseases such as cancer and neurological disorders.

    Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific electronic and optical properties.

    Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a tool for studying molecular mechanisms in cells.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-Benzyl-4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine can be compared with other similar compounds, such as:

    1-Benzyl-4-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine: This compound has a similar structure but with a chloro group instead of a methoxy group, which may affect its chemical reactivity and biological activity.

    1-Benzyl-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine: The presence of a methyl group instead of a methoxy group can influence the compound’s lipophilicity and pharmacokinetic properties.

    1-Benzyl-4-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine: The fluorine substitution can enhance the compound’s stability and binding affinity to certain targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4/c1-34-22-10-7-20(8-11-22)25-27-26(35-28-25)21-9-12-23(24(17-21)31(32)33)30-15-13-29(14-16-30)18-19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFZGSCCKLSAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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